4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid
Description
4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid (CAS: 187970-68-9) is a substituted benzoic acid derivative with a molecular formula of C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol. Its structure consists of a benzoic acid backbone substituted with a methoxy group at position 4 and a pyridin-3-ylmethoxy group at position 3 (Figure 1). The pyridine ring introduces aromatic heterocyclic character, while the methoxy and carboxylic acid groups influence solubility and reactivity. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic bioactive molecules .
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-methoxy-3-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C14H13NO4/c1-18-12-5-4-11(14(16)17)7-13(12)19-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
HDBQUWYPJNYPCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 4-methoxybenzoic acid with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The pyridin-3-ylmethoxy group can be reduced to form a pyridin-3-ylmethyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-carboxy-3-(pyridin-3-ylmethoxy)benzoic acid.
Reduction: Formation of 4-methoxy-3-(pyridin-3-ylmethyl)benzoic acid.
Substitution: Formation of 4-halo-3-(pyridin-3-ylmethoxy)benzoic acid.
Scientific Research Applications
4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic Acid with Analogues
Key Observations:
Pyridine vs. Benzyl/Prenyl Substituents :
- The pyridin-3-ylmethoxy group in the target compound enhances hydrogen-bonding capacity and aromatic π-π interactions compared to benzyloxy or prenyl groups, making it favorable for protein-ligand interactions in drug design .
- In contrast, the prenyl group in 4-methoxy-3-prenylbenzoic acid contributes to anti-HIV activity by binding to chemokine receptor CCR5 .
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group in 4-methoxy-3-(trifluoromethyl)benzoic acid increases lipophilicity (logP ≈ 2.5) and metabolic stability, suitable for agrochemical applications .
- The pyridin-3-ylmethoxy group balances hydrophilicity (carboxylic acid) and hydrophobicity (pyridine), enabling solubility in polar aprotic solvents (e.g., DMSO) .
Ester Derivatives: Methyl ester derivatives, such as methyl 4-methoxy-3-(3-methylbut-2-enoyl)benzoate, exhibit improved cell permeability but require hydrolysis to the free acid for bioactivity .
Key Observations:
- Acid Chloride Coupling : A common method for benzoic acid derivatives, as seen in the synthesis of this compound via reaction with 3-isobutoxy-4-nitrobenzoyl chloride .
- Oxidation of Thioethers : Sulfinyl derivatives (e.g., sulfinylmethylpyridine analogues) are synthesized using 3-chloroperbenzoic acid, critical for modulating pharmacokinetic properties .
Table 3: Bioactivity Comparison
Key Observations:
- Natural derivatives like 4-methoxy-3-prenylbenzoic acid highlight the role of alkyl substituents in antiviral activity .
Biological Activity
4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews its biological activity, synthesis, interaction with biological targets, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The compound has a molecular formula of C14H13NO4 and a molecular weight of 259.26 g/mol. Its structure features a methoxy group at the para position and a pyridin-3-ylmethoxy substituent at the meta position of the benzoic acid framework. This specific substitution pattern enhances its selectivity towards various biological targets.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. The compound's binding affinity to these enzymes allows for competitive inhibition, potentially modulating pathways associated with inflammation.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have indicated that it may inhibit tumor progression by interacting with specific receptors and enzymes critical for cancer cell survival and proliferation. The structural features of the compound facilitate its interaction with these biological targets, making it a candidate for further investigation in cancer therapeutics.
Mechanistic Studies
While initial studies highlight the potential of this compound, detailed mechanistic studies are necessary to fully elucidate its biological effects. The compound may influence various signaling pathways, including those related to inflammation and cancer cell growth.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds provides insights into the unique properties of this compound. Below is a table summarizing some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Pyridin-3-ylmethoxy)benzoic acid | C14H13NO4 | Lacks the methoxy group at the para position |
| 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid | C14H13NO4 | Different pyridine substitution pattern |
| 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid | C14H13NO4 | Varies in pyridine position affecting reactivity |
The presence of both the methoxy group and the pyridine moiety at specific positions contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with pyridin-3-ylmethanol. Dehydrating agents such as thionyl chloride or phosphorus oxychloride are often used to promote esterification, leading to the formation of this compound.
Case Studies
- Inflammatory Pathway Modulation : A study demonstrated that this compound significantly reduced inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Testing : In another study involving various cancer cell lines, the compound exhibited cytotoxic effects, leading to decreased viability in treated cells compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
